4-Acetyl-1-benzyl-2-methylimidazole

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Medicinal Chemistry

Select this compound for its unique N1-benzyl protection, which ensures regiospecific 4-acetyl elaboration in H2 antagonist synthesis and provides a quantifiable baseline for ACC inhibitor SAR (IC50: 34 nM/56 nM). Unlike generic imidazoles, its architecture drives functional differentiation. Ideal for producing regioisomerically pure libraries.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 92007-22-2
Cat. No. B3361483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-1-benzyl-2-methylimidazole
CAS92007-22-2
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CC2=CC=CC=C2)C(=O)C
InChIInChI=1S/C13H14N2O/c1-10(16)13-9-15(11(2)14-13)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
InChIKeyYNKDPLUKKFQWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-1-benzyl-2-methylimidazole (CAS 92007-22-2) as a Defined Imidazole Intermediate for Targeted Synthesis and Biological Evaluation


4-Acetyl-1-benzyl-2-methylimidazole (CAS 92007-22-2) is a heterocyclic building block within the substituted imidazole class, characterized by a benzyl substituent at N1, a methyl group at C2, and an acetyl group at C4 [1]. Its molecular formula is C13H14N2O with a molecular weight of 214.26 g/mol [1]. The compound is recognized as a valuable intermediate in the synthesis of 2-guanidino-4-imidazolylthiazoles, a class of histamine H2 receptor antagonists for gastric acid disorders, and has demonstrated activity as an inhibitor of acetyl-CoA carboxylase (ACC) isoforms [2][3].

Why 4-Acetyl-1-benzyl-2-methylimidazole Cannot Be Simply Replaced by Other Imidazole Analogs


Generic substitution of 4-acetyl-1-benzyl-2-methylimidazole with closely related imidazole analogs is unsound due to demonstrable differences in both synthetic utility and biological target engagement. The specific N1-benzyl substitution pattern dictates the regiochemical outcome of key transformations, a critical factor in obtaining the correct 4-acetyl regioisomer for subsequent pharmaceutical intermediate elaboration [1][2]. Furthermore, this substitution pattern yields quantifiable and distinct inhibitory potencies against acetyl-CoA carboxylase (ACC) isoforms compared to other imidazole scaffolds, confirming that the molecular architecture, not merely the imidazole core, drives functional differentiation [3].

Quantitative Differentiation of 4-Acetyl-1-benzyl-2-methylimidazole (CAS 92007-22-2) Against Comparators


Comparative ACC2 Inhibitory Potency of 4-Acetyl-1-benzyl-2-methylimidazole

4-Acetyl-1-benzyl-2-methylimidazole demonstrates significant inhibitory activity against human Acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 56 nM [1]. While direct head-to-head comparisons with all in-class analogs are not available, this potency is notably higher than the typical IC50 values reported for unsubstituted 4-acetylimidazole derivatives, which are often in the micromolar range (e.g., 4-acetylimidazole itself shows no reported sub-100 nM activity against ACC2) [2]. This indicates that the specific N1-benzyl-2-methyl substitution is a key driver of high-affinity target engagement.

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Medicinal Chemistry

Comparative ACC1 Inhibitory Potency of 4-Acetyl-1-benzyl-2-methylimidazole

The compound inhibits rat liver Acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 34 nM [1]. This value is more potent than many simple imidazole analogs and is particularly relevant given the distinct physiological roles of ACC1 and ACC2. The difference in potency between ACC1 (34 nM) and ACC2 (56 nM) for this compound suggests a subtle but measurable isoform selectivity that may be absent in other imidazole-based ACC inhibitors lacking this substitution pattern [1].

Acetyl-CoA Carboxylase Inhibition Lipid Metabolism Enzyme Assay

Regioselectivity in Synthesis: Advantage of the 1-Benzyl Protecting Group

The N1-benzyl group on 4-acetyl-1-benzyl-2-methylimidazole is not merely a substituent but a crucial protecting group that enables the selective formation of the 4-acetyl regioisomer. During photo-Fries rearrangement of 1-acetylimidazoles, an unsubstituted 2-position leads to a mixture of 2- and 4-acetyl products (20% and 30% yield, respectively). However, when the 2-position is blocked (as with the methyl group in this compound), the rearrangement yields exclusively the 4-acetyl product [1]. This structural feature ensures synthetic fidelity and avoids the formation of unwanted regioisomers, a significant advantage over compounds like 4-acetyl-2-methylimidazole, which lacks the N1-protection and can be more difficult to obtain regioselectively [2].

Organic Synthesis Regioselective Functionalization Process Chemistry

Role as a Critical Intermediate for H2 Antagonist Synthesis

4-Acetyl-1-benzyl-2-methylimidazole is explicitly disclosed as an intermediate in the synthesis of 2-guanidino-4-(2-methyl-4(5)-imidazolyl)thiazole, a potent histamine H2 receptor antagonist [1]. This specific utility is not shared by all 4-acetylimidazole analogs. For instance, 4-acetyl-2-methylimidazole (without the N1-benzyl group) requires additional synthetic steps and protection/deprotection sequences to achieve the same final product, making the N1-benzyl derivative a more direct and efficient starting material [2][3]. The benzyl group serves a dual purpose: protecting the N1 position during Grignard addition and being readily removable under mild conditions [2].

Pharmaceutical Intermediate Histamine H2 Antagonist Gastric Acid Disorders

Validated Application Scenarios for 4-Acetyl-1-benzyl-2-methylimidazole (CAS 92007-22-2) Based on Quantitative Evidence


Medicinal Chemistry: Development of Isoform-Selective ACC Inhibitors

Researchers investigating the role of Acetyl-CoA carboxylase in metabolic disorders can utilize 4-acetyl-1-benzyl-2-methylimidazole as a starting scaffold for structure-activity relationship (SAR) studies. Its defined IC50 values of 34 nM against ACC1 and 56 nM against ACC2 provide a quantifiable baseline for analog development, allowing for precise assessment of potency shifts with further modifications [1]. This compound is particularly suited for projects aiming to differentiate ACC1 vs. ACC2 inhibition.

Process Chemistry: Synthesis of Histamine H2 Receptor Antagonists

This compound serves as a critical, protected intermediate in the multi-step synthesis of 2-guanidino-4-imidazolylthiazole-based H2 antagonists [2]. Its use is preferred over unprotected analogs like 4-acetyl-2-methylimidazole because the N1-benzyl group ensures regiochemical fidelity during Grignard additions and can be cleanly removed under mild conditions, thereby enhancing overall yield and purity in the production of active pharmaceutical ingredients [3].

Organic Synthesis: Regioselective Functionalization of Imidazoles

For chemists seeking to install an acetyl group at the 4-position of an imidazole ring with high selectivity, 4-acetyl-1-benzyl-2-methylimidazole represents a reliable starting material or an instructive example of regiocontrol. As demonstrated in photo-Fries rearrangements, the combination of the 2-methyl block and N1-benzyl protection drives exclusive 4-acetyl formation, a result not achievable with unblocked or less-protected imidazole analogs [4]. This makes it a valuable reagent for preparing regioisomerically pure imidazole libraries.

Biochemical Assay: ACC Enzyme Inhibition Studies

The compound is directly applicable as a reference inhibitor in biochemical assays for both ACC1 and ACC2. Its well-documented IC50 values (34 nM and 56 nM, respectively) [1] make it a useful tool compound for benchmarking assay sensitivity, validating high-throughput screening hits, or studying the kinetics of ACC inhibition in cell-free or cell-based systems.

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